3-Bromo-5-(2-methoxyethoxy)aniline
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Overview
Description
3-Bromo-5-(2-methoxyethoxy)aniline: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Etherification: The brominated aniline is then subjected to etherification to introduce the 2-methoxyethoxy group at the 5-position. This can be done using 2-methoxyethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(2-methoxyethoxy)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Reduction Products: Amines or hydroxylamines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes to form various organic compounds.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its aniline structure, which is a common motif in many pharmaceuticals.
Biological Studies: Used in studies to understand the interaction of aniline derivatives with biological systems.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Industry: Can be used as a monomer or additive in the production of polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)aniline depends on its application:
Comparison with Similar Compounds
3-Bromoaniline: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
5-(2-Methoxyethoxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group, leading to different steric and electronic effects.
Uniqueness:
Versatility: The presence of both bromine and 2-methoxyethoxy groups makes 3-Bromo-5-(2-methoxyethoxy)aniline a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUSPSZYIAVPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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